(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile
Description
This compound belongs to the acrylonitrile-thiazole family, characterized by a (Z)-configured acrylonitrile core linked to a 4-(4-isobutylphenyl)thiazole moiety and a 2,3-dimethylphenylamino substituent. Its molecular formula is C₂₃H₂₄N₄S (molecular weight: 388.53 g/mol).
Properties
IUPAC Name |
(Z)-3-(2,3-dimethylanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3S/c1-16(2)12-19-8-10-20(11-9-19)23-15-28-24(27-23)21(13-25)14-26-22-7-5-6-17(3)18(22)4/h5-11,14-16,26H,12H2,1-4H3/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXIXOVWUYYWFZ-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring and an acrylonitrile moiety, which are known for their biological significance. The presence of the dimethylphenyl and isobutylphenyl substituents contributes to its lipophilicity, potentially enhancing cell membrane permeability.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including leukemia and breast cancer models. For instance:
- Cytotoxicity Assays : In vitro studies indicate that the compound induces apoptosis in cancer cells by activating caspases, which are crucial for the apoptotic pathway. The IC50 values observed in various assays suggest potent activity against specific cancer types.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Acute Lymphoblastic Leukemia | 0.4 | Induction of apoptosis via caspase activation |
| Breast Cancer | 0.5 | Cell cycle arrest and apoptosis |
| Non-Small Cell Lung Cancer | 0.6 | Inhibition of proliferation |
The compound's mechanism involves dual inhibition of critical pathways that regulate cell survival and proliferation:
- MDM2/XIAP Inhibition : Similar to other compounds like MX69, it inhibits MDM2, a negative regulator of p53, leading to increased p53 activity and subsequent apoptosis in cancer cells.
- Caspase Activation : The compound activates executioner caspases (3, 7, and 9), which are essential for the apoptotic process.
Study 1: Efficacy Against Leukemia Cells
A detailed investigation was conducted using the EU-1 leukemia cell line. The results indicated that treatment with (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile resulted in a significant reduction in cell viability compared to controls. Flow cytometry analysis confirmed an increase in early and late apoptotic cells post-treatment.
Study 2: Breast Cancer Model
In another study involving breast cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell growth. Colony formation assays revealed a marked decrease in colony size and number following treatment with the compound.
Research Findings
The biological activity of (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile has been corroborated by various research findings:
- In Silico Studies : Molecular docking studies suggest a strong binding affinity to MDM2, supporting its role as an inhibitor.
- Pharmacokinetics : Preliminary pharmacokinetic evaluations indicate favorable absorption characteristics, suggesting potential for clinical application.
Scientific Research Applications
Research has indicated that this compound exhibits promising anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives, including this compound, possess significant cytotoxic effects against various cancer cell lines.
Key Findings:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HT29 (colon cancer), and Jurkat (T-cell leukemia).
- IC50 Values : The compound showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating potent antiproliferative activity.
Table 1: Anticancer Activity
The structure-activity relationship analysis suggests that the presence of specific substituents on the phenyl rings enhances the compound's cytotoxicity.
Antimicrobial Activity
The antimicrobial efficacy of the compound has been assessed against several pathogens.
Microorganisms Tested :
- Staphylococcus aureus
- Candida albicans
- Escherichia coli
Methodology : Disk diffusion method was utilized to evaluate antimicrobial activity.
Table 2: Antimicrobial Activity
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Candida albicans | Significant | |
| Escherichia coli | Low |
The results indicate varying degrees of antimicrobial activity, particularly notable against Staphylococcus aureus and Candida albicans.
Case Studies
A recent case study focused on synthesizing related thiazole compounds that exhibited significant anticancer properties in vitro. This study emphasized the importance of electron-donating groups in enhancing activity against cancer cell lines, supporting the potential utility of this compound in therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the phenyl and thiazole rings, which significantly alter physicochemical and biological properties. Key examples include:
Key Observations:
- Lipophilicity : The target compound’s isobutyl group increases logP compared to phenyl () or fluorophenyl () analogs, favoring cellular uptake but possibly reducing aqueous solubility.
- Electronic Effects : The nitro group in ’s compound introduces strong electron-withdrawing effects, contrasting with the electron-donating dimethyl groups in the target compound. This may alter binding affinity in biological targets .
Crystallographic and Physical Properties
- Crystal Packing : Compounds in crystallized in triclinic systems with planar conformations. The target compound’s isobutyl group likely disrupts planarity, leading to distinct packing motifs and altered melting points .
- Solubility : The fluorophenyl analogs () show moderate solubility in DMF, while the target compound’s lipophilicity may limit solubility in polar solvents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile, and what reaction conditions are critical for regioselectivity?
- Methodological Answer : The compound’s thiazole core can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones, as demonstrated in analogous thiazole syntheses . Key regioselectivity factors include solvent polarity (e.g., ethanol or DMF), temperature (reflux conditions), and catalytic acid (e.g., acetic acid) to stabilize intermediates. For the acrylonitrile moiety, Knoevenagel condensation between a thiazole-2-carbaldehyde and an activated nitrile (e.g., cyanoacetamide derivatives) under basic conditions (e.g., piperidine) is recommended .
Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) validate the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the (Z)-configuration via coupling constants (J ≈ 12–14 Hz for trans-cinnamic systems) and aromatic substitution patterns (e.g., dimethylphenyl protons as singlet/multiplet) .
- IR : Identify nitrile stretches (~2200–2250 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .
- X-ray crystallography : Resolve steric effects of the 4-isobutylphenyl group and intramolecular hydrogen bonding between the amino and nitrile groups, as seen in structurally related acrylonitriles .
Q. What preliminary biological screening assays are suitable for evaluating its therapeutic potential?
- Methodological Answer : Prioritize antimicrobial assays (e.g., MIC against Gram-positive/negative bacteria) using broth microdilution, as demonstrated for analogous acrylonitrile adducts . For anticancer activity, use MTT assays on cell lines (e.g., HeLa or MCF-7) with cisplatin as a positive control .
Advanced Research Questions
Q. How can Box-Behnken experimental design optimize the photocatalytic degradation of acrylonitrile derivatives in environmental toxicity studies?
- Methodological Answer : Apply a three-factor Box-Behnken design (e.g., TiO₂ concentration, H₂O₂ dose, UV intensity) to model degradation efficiency. Response surface methodology (RSM) identifies optimal conditions, as validated for acrylonitrile degradation (R² > 0.95) . Include LC-MS to track intermediate metabolites and assess ecotoxicity using Daphnia magna .
Q. How do contradictory bioactivity results arise in structure-activity relationship (SAR) studies of thiazole-acrylonitrile hybrids?
- Methodological Answer : Contradictions often stem from substituent electronic effects. For example:
- Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance antimicrobial activity but reduce solubility, leading to false negatives in aqueous assays .
- Steric hindrance from the 4-isobutyl group may improve membrane permeability in cancer cells but limit target binding in enzyme assays . Validate SAR with molecular docking (e.g., AutoDock Vina) to reconcile discrepancies .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, the isobutyl group increases logP, suggesting potential hepatotoxicity .
- Molecular Dynamics (MD) Simulations : Simulate binding stability to targets (e.g., EGFR kinase) using GROMACS, focusing on thiazole-π stacking and hydrogen bonding with catalytic residues .
Q. How does stereochemical purity (Z/E isomerism) impact biological activity, and what analytical methods ensure configuration control?
- Methodological Answer : The (Z)-isomer typically shows higher bioactivity due to planar geometry enhancing target binding. Monitor isomerization via HPLC with a chiral column (e.g., Chiralpak IA) and confirm using NOESY (nuclear Overhauser effect) correlations between the amino and thiazole protons .
Data Contradiction Analysis
Q. Why do some studies report strong antimicrobial activity for acrylonitrile-thiazole hybrids, while others show negligible effects?
- Resolution : Discrepancies arise from assay variability (e.g., nutrient-rich vs. minimal media affecting bacterial growth rates) and compound aggregation at high concentrations. Use dose-response curves with IC₅₀/IC₉₀ values and dynamic light scattering (DLS) to assess aggregation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
